![molecular formula C19H21BrN2O3 B238408 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme IκB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting IKK, 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB. 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of IKK. Another direction is the investigation of the potential therapeutic applications of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide in other inflammatory and pain-related conditions. Finally, further research is needed to fully understand the mechanism of action of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide and its effects on other cellular pathways.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves the reaction of 4-bromo-2-nitroaniline with 3-methoxy-4-(pentanoylamino)benzoic acid in the presence of a reducing agent such as iron powder. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Propriétés
Nom du produit |
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H21BrN2O3 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-3-4-5-18(23)22-16-11-10-15(12-17(16)25-2)21-19(24)13-6-8-14(20)9-7-13/h6-12H,3-5H2,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
JCXSMEDZPSSJNW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
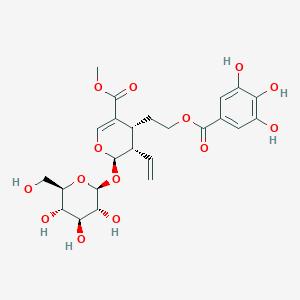
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
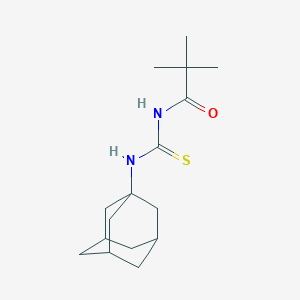
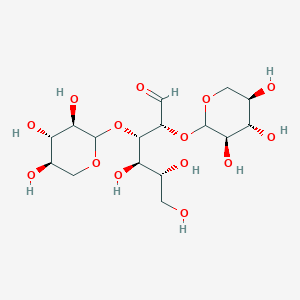
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
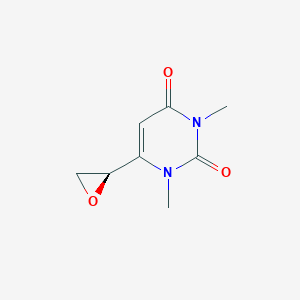
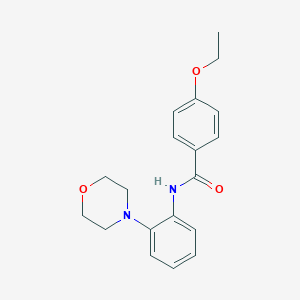
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
